molecular formula C25H21N9Na2O6S B12784675 Clazosentan sodium CAS No. 503271-02-1

Clazosentan sodium

Cat. No.: B12784675
CAS No.: 503271-02-1
M. Wt: 621.5 g/mol
InChI Key: PZNSONUYVNYXJZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of clazosentan sodium involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic routes typically involve the use of organic solvents and reagents to achieve the desired chemical transformations. Industrial production methods focus on optimizing yield and purity while ensuring safety and cost-effectiveness .

Chemical Reactions Analysis

Clazosentan sodium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Clazosentan sodium has a wide range of scientific research applications:

Mechanism of Action

Clazosentan sodium exerts its effects by selectively antagonizing the endothelin A receptor. This receptor is involved in vasoconstriction and other physiological processes. By inhibiting this receptor, this compound helps to prevent cerebral vasospasm and reduce the risk of cerebral ischemia following aneurysmal subarachnoid hemorrhage .

Comparison with Similar Compounds

Clazosentan sodium is unique in its high selectivity for the endothelin A receptor. Similar compounds include:

    Bosentan: Another endothelin receptor antagonist, but it is less selective and targets both endothelin A and B receptors.

    Ambrisentan: A selective endothelin A receptor antagonist, but with different pharmacokinetic properties.

    Macitentan: A dual endothelin receptor antagonist with a longer half-life.

This compound stands out due to its specific application in preventing cerebral vasospasm and its favorable pharmacokinetic profile .

Properties

CAS No.

503271-02-1

Molecular Formula

C25H21N9Na2O6S

Molecular Weight

621.5 g/mol

IUPAC Name

disodium;[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridin-4-yl]pyrimidin-4-yl]-(5-methylpyridin-2-yl)sulfonylazanide

InChI

InChI=1S/C25H21N9O6S.2Na/c1-15-7-8-20(27-14-15)41(36,37)32-24-21(40-19-6-4-3-5-18(19)38-2)25(39-12-11-35)29-22(28-24)16-9-10-26-17(13-16)23-30-33-34-31-23;;/h3-10,13-14,35H,11-12H2,1-2H3;;/q-2;2*+1

InChI Key

PZNSONUYVNYXJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)[N-]C2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NN=N[N-]4)OCCO)OC5=CC=CC=C5OC.[Na+].[Na+]

Origin of Product

United States

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